methyl 3-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate
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Description
Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of complex heterocyclic compounds like "methyl 3-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate" often involves multiple steps, including condensation reactions, cyclization, and functional group transformations. For instance, a study by Molina et al. (1993) describes the facile synthesis of 3H-pyrrolo[2,3-c]quinoline derivatives, highlighting methodologies that could be applicable to the synthesis of related compounds (Molina, Alajarín, & Sánchez-Andrada, 1993). These synthetic strategies are crucial for exploring the chemical space around the core structure of interest for its potential applications in medicinal chemistry and material science.
Potential Medicinal Applications
While direct studies on "this compound" and its medicinal applications were not found, research on structurally similar compounds provides insights into potential therapeutic uses. For example, Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of a research program targeting novel molecules as potential anti-inflammatory agents, indicating that compounds with similar heterocyclic frameworks might exhibit biological activity (Moloney, 2001).
Electrophilic Substitution Reactions
The study of electrophilic substitution reactions involving heteroarenes is relevant for understanding the reactivity of compounds like "this compound". Filippi et al. (1991) reported on the gas-phase reactions of unsaturated carbocations with pyrrole and its derivatives, leading to acylated heteroarenes. This research provides foundational knowledge on the interactions and mechanisms that could be applied to similar compounds, potentially influencing their design for specific applications (Filippi, Occhiucci, Sparapani, & Speranza, 1991).
Material Science Applications
The structural features of "this compound" suggest potential applications in material science, particularly in the development of organic semiconductors and electrochromic materials. Research by Walker et al. (2011) on the solubility properties of organic semiconducting materials and their application in solar cell devices provides an example of how knowledge of the chemical properties of such compounds can be leveraged to design high-performance materials (Walker, Tamayo, Duong, Dang, Kim, Granstrom, & Nguyen, 2011).
Properties
IUPAC Name |
methyl 3-[2-(2-anilino-2-oxoacetyl)pyrrol-1-yl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S/c1-28-22(27)20-18(15-10-5-6-12-17(15)29-20)24-13-7-11-16(24)19(25)21(26)23-14-8-3-2-4-9-14/h2-13H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHXMXLIRLHOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3C(=O)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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